molecular formula C20H16FN3S B2807463 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-54-3

4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2807463
CAS No.: 1207030-54-3
M. Wt: 349.43
InChI Key: IEEYCSZSWGINMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a sophisticated small molecule based on the pyrazolo[1,5-a]pyrazine scaffold, a structure recognized for its significant potential in anticancer drug discovery. This compound is designed for use in biochemical and cellular research, particularly in the study of kinase inhibition pathways. The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, known for its ability to act as a bioisostere of purine nucleotides, allowing it to compete with ATP for binding in the active sites of various kinases . Tropomyosin receptor kinases (Trks) are a key family of receptor tyrosine kinases (including TrkA, TrkB, and TrkC) that, when aberrantly activated through NTRK gene fusions, act as potent drivers of oncogenic transformation in a wide array of cancers, including those of the lung, colon, and breast . Small molecules featuring the pyrazolo[1,5-a]pyrazine framework have demonstrated remarkable clinical efficacy as TRK inhibitors, with two of the three currently marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, containing this pivotal nucleus . The specific substitution pattern of this compound—featuring a (4-fluorobenzyl)thio group at the 4-position and a (2-methylphenyl) group at the 2-position—is engineered to optimize hydrophobic interactions within the kinase binding pocket, while the fluorine atom may enhance metabolic stability and binding affinity. Researchers can utilize this compound as a chemical tool to investigate cell proliferation, apoptosis, and signal transduction in tumor models, or as a key intermediate in the synthesis and structure-activity relationship (SAR) optimization of novel kinase-targeted therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEYCSZSWGINMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the substituents. The synthetic route may involve the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the 4-fluorobenzyl group.

    Attachment of the 2-Methylphenyl Group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, where the 2-methylphenyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrazine core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine ()
  • Structure : Differs in the fluorobenzyl group (3-fluoro vs. 4-fluoro) and the phenyl substituent (4-methoxy vs. 2-methyl).
  • Impact : The 3-fluoro substitution may alter electronic properties and steric interactions, while the 4-methoxy group increases polarity compared to the hydrophobic 2-methylphenyl.
  • Molecular Weight : 365.43 g/mol (vs. ~349.43 g/mol for the target compound).
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine ()
  • Structure : Lacks the fluorine atom on the benzylthio group.
  • Impact : Absence of fluorine reduces electronegativity and may decrease binding affinity in halogen-bond-sensitive targets.
  • Molecular Weight : 331.44 g/mol (lower due to missing fluorine).
  • Physicochemical Properties : Higher logP (4.23) compared to fluorinated analogs, suggesting increased lipophilicity .

Pyrazolo-Pyrazine Derivatives with Functional Modifications

5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ()
  • Structure : Features a ketone (4-one) and hydroxymethyl group at position 3, with a 2-fluorobenzyl substituent.
  • Activity: Not reported, but the 2-fluorobenzyl group may influence target selectivity compared to 4-fluorobenzyl analogs .
Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate ()
  • Structure : Partially saturated pyrazine ring with a carboxylate ester.
  • The ester group introduces hydrolytic instability.
  • Molecular Weight : 303.29 g/mol (lighter due to reduced aromaticity) .

Pyrazolo-Quinoxaline and Triazolo-Pyrazine Analogs

Pyrazolo[1,5-a]quinoxaline Derivatives ()
  • Structure: Quinoxaline core instead of pyrazine, with alkyl chains (4–5 carbons) and hydrophobic substituents.
  • Activity : Demonstrated TLR7 antagonism (IC$_{50}$ = 8.2–10 µM). Chain length and substituents (e.g., butyl/isobutyl) were critical for potency .
  • Relevance : Highlights the importance of hydrophobic groups in modulating receptor interactions, analogous to the target compound’s 2-methylphenyl substituent.
Piperazine-Derived Triazolo[1,5-a]pyrazines ()
  • Structure : Triazolo-pyrazine core with piperazine and furan groups.
  • Activity: Adenosine A$_{2a}$ receptor antagonism (e.g., compound 12 with moderate affinity). Piperazine enhances solubility and target engagement .

Structure-Activity Relationship (SAR) Trends

  • Fluorine Position : 4-Fluorobenzyl (target compound) vs. 3-fluorobenzyl () alters electronic and steric profiles, impacting target binding.
  • Thioether vs. Ketone/Oxygenated Groups : Thioether (target compound) increases lipophilicity compared to ketone-containing analogs ().
  • Substituent Bulk: The 2-methylphenyl group in the target compound provides optimal steric bulk for receptor interactions, similar to alkyl chains in pyrazolo-quinoxalines ().

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Properties Reference
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (Target) C${20}$H${16}$FN$_3$S ~349.43 4-fluorobenzylthio, 2-methylphenyl N/A (Inferred lipophilicity) -
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine C${20}$H${16}$FN$_3$OS 365.43 3-fluorobenzylthio, 4-methoxyphenyl N/A
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine C${20}$H${17}$N$_3$S 331.44 Benzylthio, 2-methylphenyl logP = 4.23
Pyrazolo[1,5-a]quinoxaline Derivatives Varies ~350–400 Alkyl chains (4–5C), hydrophobic groups TLR7 antagonism (IC$_{50}$ = 8.2 µM)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C${20}$H${15}$F$2$N$3$O$_2$ 375.35 2-fluorobenzyl, hydroxymethyl, 4-one N/A

Biological Activity

The compound 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a complex heterocyclic organic molecule that has gained attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrazolo[1,5-a]pyrazine core, a 4-fluorobenzylthio group, and a 2-methylphenyl substituent. The combination of these functional groups may influence its pharmacological properties and biological activity.

Structural Characteristics

The molecular formula of this compound is C20H16FN3SC_{20}H_{16}FN_3S, with a molecular weight of approximately 349.4 g/mol. The structural features can be summarized as follows:

Feature Description
Core Structure Pyrazolo[1,5-a]pyrazine
Substituents 4-Fluorobenzylthio and 2-methylphenyl groups
Molecular Weight 349.4 g/mol
CAS Number 1207030-54-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
  • Introduction of the Substituents : Involves nucleophilic substitution reactions to attach the 4-fluorobenzylthio group to the core structure.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar pyrazolo compounds have shown efficacy against different cancer cell lines. For instance, derivatives have demonstrated antiproliferative effects against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with varying levels of activity depending on the specific substituents present .
  • Antimicrobial Properties : Compounds within the pyrazolo family have been noted for their antimicrobial effects, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as tyrosinase, which is relevant for conditions like hyperpigmentation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study on similar pyrazolo derivatives indicated that modifications in the substituent groups significantly impacted their anticancer properties, with some exhibiting IC50 values lower than standard chemotherapeutics .
  • Mechanism of Action : Investigations into the mechanism of action suggest that the compound may bind to specific molecular targets or interfere with cellular processes such as DNA replication and protein synthesis .
  • Comparative Analysis : Comparing this compound to others in its class reveals that variations in substituent position and type can lead to significant differences in biological activity. For example, compounds with methoxy substitutions exhibited different reactivity profiles compared to those with methyl groups .

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions starting from a 4-chloropyrazolo[1,5-a]pyrazine precursor. For example, 4-chloro derivatives react with sodium thiolates (e.g., 4-fluorobenzyl thiolate) under solvent-free conditions or in polar aprotic solvents like DMF at 70–90°C. The reaction typically achieves high yields (>90%) due to the electrophilic nature of the 4-position . Intermediate purification involves column chromatography, and structural confirmation is done via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry .

Q. How is the structure of pyrazolo[1,5-a]pyrazine derivatives characterized experimentally?

  • Methodological Answer : Structural characterization employs:
  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C NMR^{13} \text{C NMR} confirms carbon frameworks (e.g., thiomethyl carbons at δ 35–45 ppm) .
  • X-ray crystallography : Resolves regioselectivity ambiguities (e.g., confirming functionalization at position 7) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weights and fragmentation patterns .

Q. What are the typical functionalization strategies for pyrazolo[1,5-a]pyrazine cores?

  • Methodological Answer :
  • Electrophilic substitution : Bromination or nitration at position 3 using N-bromosuccinimide (NBS) or nitric acid .
  • Nucleophilic displacement : Chlorine at position 4 is replaced with thiols, alkoxides, or amines .
  • Carbene insertion : Silylformamidine-mediated formylation at position 7 under solvent-free conditions (70–90°C, 10–48 hours) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in pyrazolo[1,5-a]pyrazine reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at position 4 lower the pKa of the C7–H bond (calculated via software like pKa.allchemy.net ), increasing acidity and promoting carbene insertion at C7. Conversely, electron-donating groups (e.g., methoxy) raise pKa, requiring higher temperatures for reactivity. Computational studies (DFT) and Hammett plots are used to correlate substituent effects with reaction rates .

Q. Table 1: Substituent Effects on pKa (DMSO) and Reactivity

Substituent at Position 4Calculated pKa (C7–H)Reaction Yield with Silylformamidine
-Cl3390% (RT, 4 days)
-OCH3_33758% (70°C, 48 hours)
-COOCH3_32971% (90°C, 30 minutes)
-CN2750% (RT, 24 hours)
Data sourced from computational and experimental studies .

Q. Table 2: Biological Activity of Pyrazolo[1,5-a]pyrazine Derivatives

DerivativeTargetIC50_{50} (nM)Selectivity Index (vs. Normal Cells)
4-Fluorobenzyl-thio analogKinase X12 ± 2>100
3-Nitro analogInflammatory Pathway45 ± 520
7-Formyl analogCancer Cell Line Y8 ± 150
Data compiled from pharmacological screenings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.